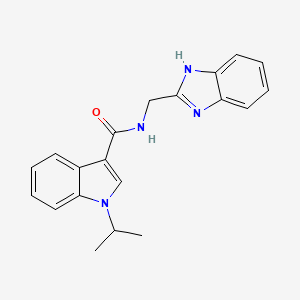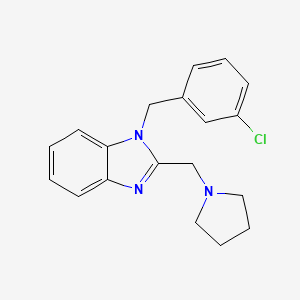
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is known for its unique structural features, which include a benzimidazole ring fused with an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then linked to the indole moiety through a series of condensation reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or indole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole-2-carboxylic acid derivatives, while reduction reactions can produce benzimidazole-2-ylmethyl alcohols.
科学的研究の応用
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
作用機序
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
類似化合物との比較
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is a semiconducting organic molecule with applications in electronic devices.
Benomyl: A systemic benzimidazole fungicide used in agriculture.
1H-benzimidazole-2-yl hydrazones: These compounds exhibit combined antiparasitic and antioxidant activities.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide stands out due to its unique combination of a benzimidazole and indole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-13(2)24-12-15(14-7-3-6-10-18(14)24)20(25)21-11-19-22-16-8-4-5-9-17(16)23-19/h3-10,12-13H,11H2,1-2H3,(H,21,25)(H,22,23) |
InChIキー |
DPMKDLGOCOHQMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate](/img/structure/B11128774.png)
![2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11128782.png)
![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione](/img/structure/B11128785.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128793.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11128800.png)
![methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate](/img/structure/B11128807.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11128809.png)
![N-(4-methoxyphenyl)-3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11128810.png)

![N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11128818.png)
![6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B11128821.png)

![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B11128836.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B11128841.png)
